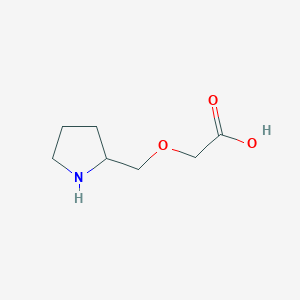

(2-Pyrrolidinylmethoxy)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Pyrrolidinylmethoxy)acetic acid is a chemical compound related to various pyrrole derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. While the specific compound "(2-Pyrrolidinylmethoxy)acetic acid" is not directly mentioned in the provided papers, the research on related pyrrole and pyrrolidine derivatives offers insights into the chemistry of such compounds.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored through various methods. For instance, the catalytic enantioselective functionalization of 2-pyrrolyl acetic acid using isothiourea catalysis has been reported, leading to stereodefined diesters and diamides, which are precursors to dihydroindolizinones . Another study describes the one-pot synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters through the reaction of lithiated propargylamines with isothiocyanates, followed by treatment with alkyl 2-bromoacetates . Additionally, a radical synthesis approach for pyrrol-2-acetic acids has been developed, involving I-transfer radical addition of iodoacetic acids to pyrrole .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered ring containing nitrogen. The structural studies of related compounds, such as (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, have been conducted using NMR spectral and X-ray data to understand their conformations in solution and crystal form . Similarly, the crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid has been determined, revealing intermolecular hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of pyrrole derivatives includes various transformations. For example, the conversion of diethyl 2,2′-(2,5-pyrrolidinediylidene)bisacetate into its tautomer, diethyl pyrrole-2,5-diacetate, has been achieved by acid catalysis . The intermolecular [2+2]-photocycloaddition has been employed as a key step in the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents on the pyrrole ring can significantly affect properties such as solubility, boiling point, and reactivity. For instance, the synthesis of 2-aryl(pyrrolidin-4-yl)acetic acids has been carried out, and their biological activities as agonists of S1P receptors have been evaluated, indicating the importance of the pyrrolidine ring in biological activity . The tautomeric forms of pyrroles have also been studied, showing the influence of hydrogen bonding on their structures .

Aplicaciones Científicas De Investigación

Construction and Synthesis of Derivatives

- A study described the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, emphasizing the utility of these compounds in synthesizing complex molecules through intermolecular [2+2]-photocycloaddition and fragmentation reactions (Petz et al., 2019).

Redox Reactions and Catalysis

- Research highlighted the use of acetic acid in promoting redox-neutral α-amidation and N-alkylation reactions, demonstrating its role in facilitating Ugi reactions and highlighting its catalytic capabilities in organic synthesis (Zhu & Seidel, 2016).

Environmental and Material Science Applications

- A study on the aqueous OH radical oxidation of acetic acid and methylglyoxal provided insights into secondary organic aerosol (SOA) formation from acetic acid, highlighting its environmental impact and the mechanisms underlying SOA formation (Tan et al., 2012).

Quantum Chemical Investigations

- Investigations into the molecular properties of substituted pyrrolidinones, including derivatives of (2-Pyrrolidinylmethoxy)acetic acid, were conducted using DFT and quantum-chemical calculations to explore their electronic properties and potential applications in material science (Bouklah et al., 2012).

Pyrolysis and Energy

- The hydrodeoxygenation of acetic acid in a microreactor was studied as a model for pyrolysis oil, exploring the conversion of acetic acid under various conditions and its implications for biofuel production (Joshi & Lawal, 2012).

Biotechnology and Biochemical Applications

- The structure and mode of action of alcohol dehydrogenase from acetic acid bacteria were reviewed, providing insights into its applications in biotechnology for the production of valuable chemicals and in bioelectrocatalysis (Yakushi & Matsushita, 2010).

Propiedades

IUPAC Name |

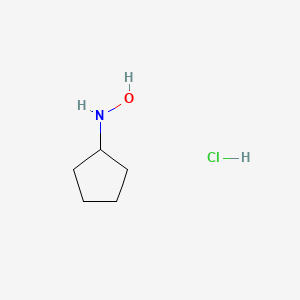

2-(pyrrolidin-2-ylmethoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-7(10)5-11-4-6-2-1-3-8-6/h6,8H,1-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWHMSPACVTMTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Pyrrolidinylmethoxy)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)